REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[N:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][CH:8]=2)[CH:6]=1.[Br:16]Br>Br.CC(O)=O>[Br:16][CH2:14][C:13]([C:10]1[CH:11]=[N:12][C:7]([N:5]2[CH:6]=[C:2]([CH3:1])[N:3]=[CH:4]2)=[CH:8][CH:9]=1)=[O:15] |f:2.3|
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
CC=1N=CN(C1)C1=CC=C(C=N1)C(C)=O
|
Name
|
|
Quantity
|
4.82 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
ice water
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
Br.CC(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred rapidly for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C=1C=NC(=CC1)N1C=NC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.6 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 124.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |